molecular formula C16H20ClN3 B5619985 (3R*,4S*)-1-(8-chloroquinolin-2-yl)-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-(8-chloroquinolin-2-yl)-4-propylpyrrolidin-3-amine

Cat. No. B5619985
M. Wt: 289.80 g/mol
InChI Key: JKBZJXZKNOJPBZ-JSGCOSHPSA-N
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Description

The compound belongs to a class of chemicals known for their diverse applications in medicinal chemistry, particularly due to their structural complexity and biological activity. Research on chloroquinoline and aminoquinoline derivatives highlights their significance in developing therapeutic agents and the importance of understanding their chemical and physical behaviors.

Synthesis Analysis

The synthesis of similar compounds often involves Michael addition of secondary amine to α, β-unsaturated carbonyl compounds, followed by various cyclization and functionalization reactions to introduce the desired substituents on the quinoline nucleus. These methodologies are crucial for constructing the complex molecular architecture of chloroquinoline derivatives, offering insights into potential synthetic routes for the target compound (Fatma et al., 2017).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques (NMR, IR, MS) are commonly employed to elucidate the molecular structure of chloroquinoline derivatives. These studies reveal the presence of interactions such as C-H⋯O and C-C⋯Cl, which significantly influence the molecular conformation and stability (Fatma et al., 2017).

properties

IUPAC Name

(3R,4S)-1-(8-chloroquinolin-2-yl)-4-propylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c1-2-4-12-9-20(10-14(12)18)15-8-7-11-5-3-6-13(17)16(11)19-15/h3,5-8,12,14H,2,4,9-10,18H2,1H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBZJXZKNOJPBZ-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C2=NC3=C(C=CC=C3Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C2=NC3=C(C=CC=C3Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(8-chloroquinolin-2-yl)-4-propylpyrrolidin-3-amine

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